Elamipretide 2TFA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is a small tetrapeptide that targets the inner mitochondrial membrane, where it interacts with cardiolipin to reduce the production of toxic reactive oxygen species and stabilize mitochondrial function . This compound has shown potential in treating various conditions related to mitochondrial dysfunction, including heart failure and Barth syndrome .

準備方法

The synthesis of Elamipretide 2TFA involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for this compound are not widely documented, but they likely involve scaling up the SPPS process and optimizing reaction conditions to ensure high yield and purity.

化学反応の分析

Elamipretide 2TFA undergoes various chemical reactions, including oxidation and reduction. The compound’s antioxidant properties are attributed to its ability to undergo redox reactions, which help neutralize reactive oxygen species. Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide (H2O2). The major products formed from these reactions are typically more stable and less reactive species that contribute to the compound’s therapeutic effects .

科学的研究の応用

Chemistry: It is used as a model compound to study peptide synthesis and mitochondrial targeting.

Biology: Researchers use Elamipretide 2TFA to investigate mitochondrial function and the role of reactive oxygen species in cellular processes.

Medicine: The compound has shown promise in treating conditions like heart failure, Barth syndrome, and age-related macular degeneration by improving mitochondrial function and reducing oxidative stress

作用機序

Elamipretide 2TFA exerts its effects by targeting the inner mitochondrial membrane and binding to cardiolipin, a phospholipid that plays a crucial role in maintaining mitochondrial structure and function. By stabilizing cardiolipin, this compound helps improve mitochondrial respiration, enhance ATP production, and reduce the formation of reactive oxygen species. This mechanism of action helps protect cells from oxidative damage and supports overall cellular health .

類似化合物との比較

Elamipretide 2TFA is unique in its ability to specifically target the inner mitochondrial membrane and stabilize cardiolipin. Similar compounds include:

SS-31: Another mitochondrion-targeted peptide with similar antioxidant properties.

MTP-131: A compound that shares the same mechanism of action as this compound.

Bendavia: Another name for Elamipretide, highlighting its various applications and research studies

These compounds share similar structures and mechanisms of action, but this compound stands out due to its specific targeting of cardiolipin and its potential therapeutic applications in treating mitochondrial dysfunction-related diseases.

特性

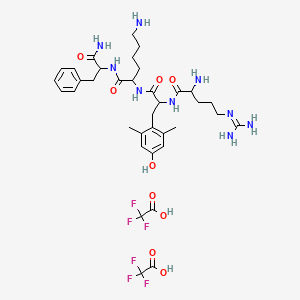

分子式 |

C36H51F6N9O9 |

|---|---|

分子量 |

867.8 g/mol |

IUPAC名 |

6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C32H49N9O5.2C2HF3O2/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21;2*3-2(4,5)1(6)7/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38);2*(H,6,7) |

InChIキー |

OMEPCTKWQAKLSI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride, cis](/img/structure/B12310242.png)

![(E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B12310249.png)

![8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310251.png)

![(4,9-Dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl) acetate](/img/structure/B12310260.png)

![3-[(2-Aminoethyl)amino]-pentanoic acid](/img/structure/B12310273.png)

![N-(6-methylpyridazin-3(2H)-ylidene)-1-(1,7-dioxa-10-azaspiro[4.6]undecan-3-yl)methanamine](/img/structure/B12310294.png)